molecular formula C19H15ClN2O6S B2968717 Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899991-93-6

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2968717
CAS No.: 899991-93-6
M. Wt: 434.85
InChI Key: IRMGATHKKDQOPV-UHFFFAOYSA-N
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Description

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C19H15ClN2O6S and its molecular weight is 434.85. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O6S/c1-2-27-19(24)18-15(28-29(25,26)16-11-7-6-10-14(16)20)12-17(23)22(21-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMGATHKKDQOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899991-93-6, is a compound that has garnered attention for its potential biological activities. This article consolidates findings related to its pharmacological properties, mechanisms of action, and therapeutic implications.

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₂O₆S
Molecular Weight434.9 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, derivatives exhibited significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most potent derivative identified (compound 7b ) . These compounds demonstrated not only bactericidal effects but also the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

The biological activity of this compound is attributed to its ability to act as an inhibitor of key enzymes involved in bacterial survival. Specifically, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively .

Toxicological Profile

Toxicity assessments have indicated that derivatives of this compound exhibit low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, which is significantly lower compared to Triton X-100 . Furthermore, cytotoxicity studies revealed IC₅₀ values greater than 60 μM, suggesting a favorable safety profile for further development.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : In a comparative study, the compound's derivatives were tested against a panel of bacteria including resistant strains. The results highlighted their potential as effective antimicrobial agents and provided insights into their structure-activity relationships .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound could reduce serum cholesterol and triglyceride levels significantly in animal models . This suggests potential applications in treating metabolic disorders.
  • Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics, leading to reduced MICs for those agents, thus enhancing their efficacy against resistant bacterial strains .

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